

N,N-Dibenzylhydroxylamine molecular weight and formula

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Compound of Interest

Compound Name: *N,N-Dibenzylhydroxylamine*

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An In-depth Technical Guide to **N,N-Dibenzylhydroxylamine**: Synthesis, Characterization, and Application as a Nitron Precursor

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Abstract

N,N-Dibenzylhydroxylamine (DBHA) is a crystalline solid organic compound that serves as a pivotal intermediate in modern synthetic chemistry. While it possesses inherent utility as a reducing agent and antioxidant, its primary value for researchers and drug development professionals lies in its role as a stable, readily accessible precursor to C-phenyl-N-benzyl nitron. This nitron is a versatile 1,3-dipole, enabling the construction of complex, five-membered isoxazolidine heterocycles through stereoselective [3+2] cycloaddition reactions. This guide provides a comprehensive overview of DBHA, detailing its fundamental properties, validated synthesis and characterization protocols, and its strategic application in synthetic workflows relevant to pharmaceutical development.

Core Physicochemical & Spectroscopic Data

N,N-Dibenzylhydroxylamine is a stable, white crystalline powder at room temperature. Its core properties are summarized below, providing essential data for laboratory use and characterization.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₅ NO	[1][2]
Molecular Weight	213.28 g/mol	[3][4]
CAS Number	621-07-8	[1]
Appearance	White crystalline powder	[4]
Melting Point	120-128 °C	[3][4]
IUPAC Name	N,N-dibenzylhydroxylamine	[2]
Synonyms	Dibenzylhydroxylamine, DBHA	[1]
Solubility	Soluble in solvents like DMSO, Methanol.	[5]

Spectroscopic Characterization Profile

Confirming the identity and purity of synthesized or procured **N,N-Dibenzylhydroxylamine** is critical. The following table outlines the expected spectroscopic data based on literature.

Technique	Solvent	Expected Chemical Shifts / Signals	Source(s)
^{13}C NMR	DMSO- d_6	~ 59.6 ppm ($-\text{CH}_2-$), ~ 126.7 ppm, ~ 128.1 ppm, ~ 128.8 ppm (aromatic CH), ~ 138.5 ppm (aromatic C- <i>ipso</i>)	[5]
^1H NMR	CDCl_3	~ 3.8 - 4.0 ppm (s, 4H, $-\text{CH}_2-$), ~ 7.2 - 7.4 ppm (m, 10H, Ar-H), Hydroxyl proton ($-\text{OH}$) signal may be broad and variable.	[6] (by analogy)
FT-IR	KBr Pellet	Broad peak ~ 3200 - 3600 cm^{-1} (O-H stretch), $\sim 3030\text{ cm}^{-1}$ (Ar C-H stretch), ~ 2850 - 2950 cm^{-1} (Aliphatic C-H stretch), ~ 1450 - 1495 cm^{-1} (Ar C=C stretch)	
Mass Spec (CI)	-	m/z $[\text{M}+\text{H}]^+$: 214.12	[6] (by analogy)

Synthesis of N,N-Dibenzylhydroxylamine: A Validated Protocol

The most direct and common synthesis of DBHA involves the N-alkylation of hydroxylamine with benzyl chloride. The primary challenge in this synthesis is controlling the degree of alkylation; the reaction can yield N-benzylhydroxylamine (mono-substituted) as a significant byproduct.

Causality of Experimental Choice: To ensure the reaction favors the desired di-substituted product, this protocol utilizes a slight excess of the alkylating agent (benzyl chloride) relative to

hydroxylamine hydrochloride and sufficient base to neutralize the HCl generated and deprotonate the hydroxylamine for subsequent alkylation.

Materials & Equipment

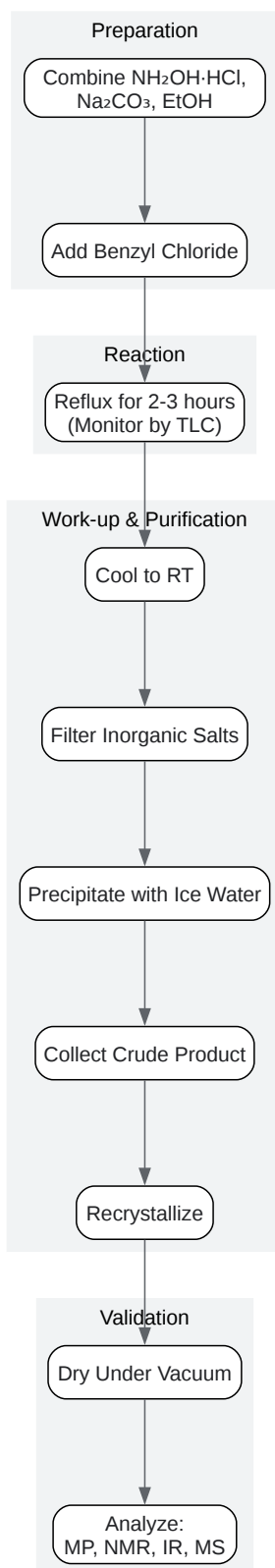
- Hydroxylamine Hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Benzyl Chloride (BnCl)
- Sodium Carbonate (Na_2CO_3), anhydrous
- Ethanol (70-95%)
- Deionized Water
- Round-bottom flask with reflux condenser and magnetic stirrer
- Heating mantle
- Filtration apparatus (Büchner funnel)
- Standard laboratory glassware

Step-by-Step Synthesis Protocol

- **Reaction Setup:** In a 500 mL round-bottom flask, combine hydroxylamine hydrochloride (0.20 mol) and sodium carbonate (0.40 mol). Add 200 mL of 70% ethanol to the flask.
- **Addition of Reagent:** While stirring vigorously, add benzyl chloride (0.40 mol) to the suspension.
- **Reaction Execution:** Heat the mixture to reflux using a heating mantle. Maintain reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of benzyl chloride.
- **Work-up & Isolation:** After the reaction is complete, cool the mixture to room temperature. A precipitate will have formed. Filter the mixture through a Büchner funnel to remove inorganic salts (NaCl and excess Na_2CO_3).

- **Precipitation:** Transfer the filtrate to a beaker and add ice-cold deionized water slowly while stirring until precipitation of the crude product is complete. The significant decrease in solvent polarity causes the organic product to crash out.
- **Purification:** Collect the white solid by suction filtration. Wash the crude product with cold water. Recrystallize the solid from an appropriate solvent system, such as ethanol/water or ethyl acetate, to yield pure **N,N-Dibenzylhydroxylamine** as a white crystalline solid.
- **Validation:** Dry the purified product under vacuum. Confirm its identity and purity via melting point analysis and the spectroscopic methods outlined in Section 1.1. A sharp melting point close to the literature value (125-128 °C) and clean NMR spectra are indicators of high purity.^[3]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis and validation of DBHA.

Core Reactivity and Application in Drug Development

The paramount application of **N,N-Dibenzylhydroxylamine** in drug discovery is its function as a stable precursor to C-phenyl-N-benzyl nitron. This transformation unlocks powerful synthetic pathways for creating complex molecular architectures.

Key Transformation: Oxidation to a Nitron

N,N-disubstituted hydroxylamines can be readily oxidized to nitrons under mild conditions.^[7] This reaction is a two-electron oxidation process that converts the hydroxylamine into the corresponding nitron, which is a valuable 1,3-dipolar species.^[8]

Mechanism Insight: The oxidation involves the removal of two hydrogen atoms (one from the hydroxyl group and one from an α -carbon of a benzyl group) to form the $C=N^+-O^-$ functionality characteristic of a nitron. Various oxidizing agents can be employed, including hydrogen peroxide (often with a catalyst), manganese dioxide, or mercuric oxide.^{[7][9]}

Application: 1,3-Dipolar Cycloaddition

Once formed, the C-phenyl-N-benzyl nitron is a key reactant in 1,3-dipolar cycloaddition reactions.^[10] This is a concerted, pericyclic reaction classified under the Woodward-Hoffmann rules as a $[\pi^4s + \pi^2s]$ cycloaddition.^[11]

Strategic Importance: It allows for the reaction of the 4π -electron system of the nitron with a 2π -electron system of a "dipolarophile" (typically an alkene or alkyne) to stereoselectively form a five-membered isoxazolidine ring.^[12] These heterocyclic scaffolds are prevalent in biologically active natural products and are considered privileged structures in medicinal chemistry, providing a robust framework for developing novel therapeutics.^[13]

Experimental Workflow: From DBHA to Heterocycle

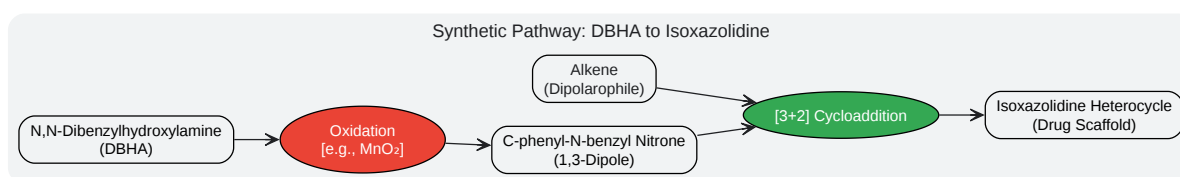
The following outlines a general, self-validating workflow for using DBHA as a nitron precursor in a cycloaddition reaction.

- **Oxidation Step:** Dissolve **N,N-Dibenzylhydroxylamine** (1.0 equiv) in a suitable solvent (e.g., dichloromethane). Add a chosen oxidant, such as activated manganese dioxide (MnO_2 , ~5-

10 equiv). Stir the reaction at room temperature.

- **In-situ Monitoring:** The oxidation can be monitored by TLC. The starting hydroxylamine is relatively polar, while the resulting nitron is less so. The reaction is complete upon full consumption of the starting material.
- **Cycloaddition Step:** Once nitron formation is confirmed, add the alkene dipolarophile (1.1-1.5 equiv) directly to the reaction mixture. The cycloaddition can be run at room temperature or with gentle heating, depending on the reactivity of the alkene.
- **Reaction Validation:** Monitor the disappearance of the nitron and the appearance of a new, more polar spot corresponding to the isoxazolidine product via TLC.
- **Purification & Characterization:** Upon completion, filter off the oxidant, concentrate the filtrate, and purify the crude product using flash column chromatography. The structure of the final isoxazolidine adduct must be confirmed using 2D NMR techniques (COSY, HMBC, NOESY) to establish connectivity and stereochemistry, alongside HRMS to confirm the elemental composition.

Reaction Pathway Diagram



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Caption: Key synthetic application of DBHA via nitron formation.

Safety and Handling

N,N-Dibenzylhydroxylamine requires careful handling in a laboratory setting. It is classified as a hazardous substance with the following GHS classifications.^[2]

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Precautions:

- Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust.
- Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.^[3] For handling bulk powder, a dust mask (e.g., N95) is recommended.^[3]
- Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend refrigerated storage (0-8 °C).^[14]
- Spill & Disposal: In case of a spill, avoid generating dust. Scoop up the material and place it in a designated waste container. Dispose of chemical waste in accordance with local, state, and federal regulations.

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